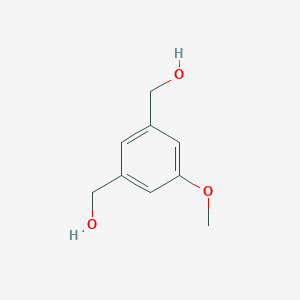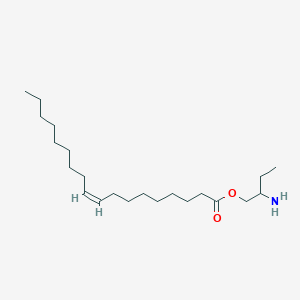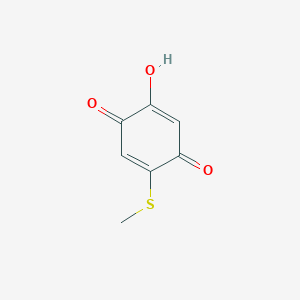
2,5-Diaminobenzene-1,4-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diaminobenzene-1,4-dithiol (DABDT) is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. It is a sulfur-containing aromatic compound that has two amine groups and two thiol groups, making it a versatile molecule for various chemical reactions. In
Wirkmechanismus
2,5-Diaminobenzene-1,4-dithiol has a unique structure that allows it to participate in various chemical reactions. The two amine groups and two thiol groups can act as both electron donors and acceptors, making it a versatile molecule for various chemical reactions. The mechanism of action of this compound depends on the specific application and reaction it is involved in.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and does not have any known physiological effects. However, it has been found to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,5-Diaminobenzene-1,4-dithiol in lab experiments include its versatility, stability, and low toxicity. It can be used in various chemical reactions and can form stable complexes with metal ions. However, the limitations of using this compound include the multi-step synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for 2,5-Diaminobenzene-1,4-dithiol research, including its potential applications in drug delivery, imaging, and materials science. One potential application is the use of this compound as a ligand for metal ions in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery. Another potential application is the use of this compound as a reducing agent in the synthesis of nanoparticles for imaging and drug delivery. Overall, this compound has the potential to be a useful molecule for various scientific research fields.
Wissenschaftliche Forschungsanwendungen
2,5-Diaminobenzene-1,4-dithiol has been used in various scientific research fields, including materials science, biochemistry, and nanotechnology. It has been found to have unique properties that make it a useful molecule for various applications. In materials science, this compound has been used as a ligand for metal ions to create metal complexes with interesting properties. In biochemistry, this compound has been used as a reducing agent to study protein disulfide bonds. In nanotechnology, this compound has been used as a precursor for the synthesis of gold nanoparticles.
Eigenschaften
CAS-Nummer |
15657-79-1 |
|---|---|
Molekularformel |
C6H8N2S2 |
Molekulargewicht |
172.3 g/mol |
IUPAC-Name |
2,5-diaminobenzene-1,4-dithiol |
InChI |
InChI=1S/C6H8N2S2/c7-3-1-5(9)4(8)2-6(3)10/h1-2,9-10H,7-8H2 |
InChI-Schlüssel |
AHUNLCWALDZRQE-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1S)N)S)N |
Kanonische SMILES |
C1=C(C(=CC(=C1S)N)S)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)






![1-Phenylnaphtho[2,3-b]azet-2-one](/img/structure/B96811.png)

